N1-(3-fluoro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHAXRGOBXAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The starting materials might include 3-fluoro-4-methyl aniline, indole, thiophene, and oxalyl chloride. The synthesis could involve:
Formation of the oxalamide backbone: Reacting oxalyl chloride with the appropriate amines under controlled conditions.
Coupling reactions: Using coupling agents like EDCI or DCC to link the indole and thiophene moieties to the oxalamide backbone.
Purification: Techniques such as recrystallization, column chromatography, or HPLC to purify the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, reducing costs, and ensuring safety. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following comparison focuses on structurally or functionally related oxalamides, categorized by substituent motifs and applications:
Antimicrobial Oxalamides (GMC Series)
describes a series of oxalamides with isoindoline-1,3-dione (phthalimide) cores (e.g., GMC-1 to GMC-5 ). Key differences from the target compound include:
- Substituents : GMC derivatives lack the indoline-thiophene hybrid group and instead feature halogenated or methoxy-substituted phenyl rings. For example, GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) incorporates a chloro-fluorophenyl group, enhancing electrophilicity .
- Activity : These compounds exhibit broad-spectrum antimicrobial activity, but the absence of heterocyclic moieties (e.g., thiophene) may limit their target specificity compared to the indoline-thiophene-containing target compound .
Umami Flavor-Enhancing Oxalamides (S336 and S5456)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a high-potency umami agonist approved for food applications . Differences include:
- Substituents : S336 uses a dimethoxybenzyl group (electron-donating) and a pyridinylethyl chain, contrasting with the target compound’s fluoromethylphenyl and indoline-thiophene groups.
- Metabolism : S336 undergoes oxidative metabolism of its pyridine ring and demethylation of the methoxy groups, while the fluorine and thiophene in the target compound may alter cytochrome P450 (CYP) interactions .
Antiviral Oxalamides (BNM-III-170)
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) is an antiviral compound targeting CD4 receptors . Key distinctions:
- Substituents: BNM-III-170 includes a guanidinomethyl-indanyl group, enabling strong ionic interactions with viral glycoproteins, unlike the indoline-thiophene group in the target compound.
- Potency : The guanidine moiety in BNM-III-170 enhances binding affinity (IC50 < 1 nM), whereas the target compound’s activity would depend on its indoline-thiophene interactions .
Enzyme-Targeting Oxalamides (Compounds 19–23)
describes oxalamides with substituted phenyl and methoxyphenethyl groups (e.g., Compound 23 : N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide). Comparisons include:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) at meta/para positions enhance metabolic stability. For example, Compound 22 (N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide) showed moderate CYP inhibition, while Compound 21 (ethoxy substituent) had higher synthetic yields (83%) due to reduced steric hindrance .
- Activity : These compounds inhibit stearoyl-CoA desaturase (SCD), with IC50 values ranging from 0.5–5 µM. The target compound’s indoline-thiophene group may confer distinct target selectivity .
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxalamides
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C23H22FN3O2S, with a molecular weight of approximately 423.5 g/mol. The compound features an oxalamide backbone linked to various aromatic and heterocyclic moieties, which may influence its biological interactions and therapeutic potential.
Chemical Structure and Synthesis
The compound can be synthesized through a series of organic reactions involving starting materials such as 3-fluoro-4-methyl aniline, indole, thiophene, and oxalyl chloride. Key steps in the synthesis include:
- Formation of the Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines.
- Coupling Reactions : Utilizing coupling agents like EDCI or DCC to link the indole and thiophene moieties.
- Purification : Techniques such as recrystallization or HPLC are employed to obtain the final product in high purity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition or Activation : The compound may bind to active sites on enzymes, modulating their activity.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may possess significant anticancer properties. In vitro tests have shown cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Antioxidant Activity
Recent investigations revealed that this compound could enhance the activity of antioxidative enzymes in cellular models, indicating its potential role in mitigating oxidative stress .
Case Studies
Several case studies have documented the biological effects of this compound:
- Cytotoxicity Assays : A study assessed the cytotoxic effects on human colorectal cancer cells (HCT 116), revealing an IC50 value of 34 µM, demonstrating moderate potency against these cells .
- Antimicrobial Testing : In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .
- Oxidative Stress Studies : Research involving HepG2 cells indicated that treatment with the compound led to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), supporting its role as an antioxidant agent .
Data Summary Table
| Biological Activity | Observed Effect | IC50/Concentration |
|---|---|---|
| Cytotoxicity | Moderate activity against HCT116 | 34 µM |
| Antimicrobial | Effective against E. coli | Varies by strain |
| Antioxidant | Increased SOD and CAT activity | Not quantified |
Q & A
Q. What are the recommended synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and how can purity be optimized?
The synthesis involves multi-step organic reactions, starting with the preparation of intermediates like the 3-fluoro-4-methylphenylamine and thiophene-indolin-ethylamine moieties. Key steps include:
- Coupling reactions : Use oxalyl chloride or activated oxalate esters to link the two amine groups under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Analytical techniques like HPLC (>95% purity threshold) are critical for validation .
- Spectroscopic validation : Confirm structure via -NMR (aromatic protons at δ 6.8–7.4 ppm), -NMR (carbonyl signals at ~165 ppm), and HRMS .
Q. How can researchers confirm the structural integrity of this compound?
- NMR spectroscopy : Focus on distinguishing signals for the fluoro-methylphenyl (δ 2.3 ppm for CH, δ 6.7–7.1 ppm for aromatic H) and thiophene-indolin-ethyl groups (δ 3.5–4.2 ppm for CH) .
- IR spectroscopy : Verify carbonyl stretches (~1680 cm) and secondary amide N–H bends (~3300 cm) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the oxalamide core and substituents .
Q. What biological targets are hypothesized for this compound?
Preliminary studies on analogs suggest interactions with:
- Kinases or GPCRs : The indolin and thiophene moieties may mimic endogenous ligands, as seen in structurally related oxalamides targeting tyrosine kinases .
- Enzymes with nucleophilic active sites : The oxalamide’s electrophilic carbonyl groups could form reversible covalent bonds with serine hydrolases or proteases .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be resolved?
- Mechanistic profiling : Use isoform-specific inhibitors (e.g., kinase panels) to identify off-target effects. For example, discrepancies in IC values might arise from differential expression of target proteins in HeLa vs. HEK293 cells .
- Metabolic stability assays : Assess compound degradation in cell lysates (LC-MS/MS) to rule out artifacts from variable intracellular hydrolysis .
Q. What strategies optimize the compound’s stability in physiological buffers?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent modifications : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance target binding affinity. Analog studies show that chloro substituents improve potency by 2–3-fold .
- Scaffold hopping : Replace the thiophene ring with furan or pyrrole to modulate lipophilicity (clogP) and blood-brain barrier penetration .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB IDs: 3POZ, 4R3Q) .
- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability (%F = 45–60), CYP450 inhibition (CYP3A4 flagged), and hERG liability (low risk) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values?
- Standardized protocols : Use shake-flask method with UV-Vis quantification (λ = 260–280 nm) in PBS (pH 7.4) and SIF (pH 6.8). Variability often stems from undefined particle size or equilibration time .
- Co-solvent calibration : Compare solubility in DMSO-aqueous mixtures (e.g., 10% DMSO) to ensure consistency across labs .
Methodological Tables
Q. Table 1: Key Spectroscopic Data
| Technique | Critical Signals | Reference |
|---|---|---|
| -NMR | δ 2.3 (CH), δ 4.1 (CH-N) | |
| -NMR | 165 ppm (C=O), 120–140 ppm (aromatic C) | |
| IR | 1680 cm (C=O stretch) |
Q. Table 2: Reaction Conditions for Stability Testing
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 | Hydrolysis |
| pH 8.0, 37°C | 12 | Rapid hydrolysis |
| 10% DMSO, pH 7.4 | >72 | Stabilized via solvation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
